molecular formula C10H15NO2 B3321681 RIVASTIGMINEIMPURITY17 CAS No. 1369779-38-3

RIVASTIGMINEIMPURITY17

Katalognummer: B3321681
CAS-Nummer: 1369779-38-3
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: IKJXNUVVPHBWRX-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rivastigmine impurity 17 is a chemical compound closely related to rivastigmine, a drug used for the treatment of Alzheimer’s disease and Parkinson’s disease. Rivastigmine impurity 17 is often studied to understand the purity and stability of rivastigmine formulations.

Wissenschaftliche Forschungsanwendungen

Rivastigmine impurity 17 is used in various scientific research applications, including:

    Pharmaceutical Research: It is used as a reference standard in the development and quality control of rivastigmine formulations.

    Analytical Chemistry: It helps in the identification and quantification of impurities in pharmaceutical products.

    Biological Studies: It is used to study the metabolic pathways and degradation products of rivastigmine.

Biochemische Analyse

Biochemical Properties

Rivastigmine Impurity 17, like Rivastigmine, is believed to interact with various enzymes and proteins. Rivastigmine is known to be a cholinesterase inhibitor, inhibiting both butyrylcholinesterase and acetylcholinesterase . It’s plausible that Rivastigmine Impurity 17 may have similar interactions, although specific interactions with enzymes, proteins, and other biomolecules have not been fully elucidated.

Cellular Effects

Rivastigmine, the parent compound, has been shown to modify the α-secretase pathway, potentially influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that Rivastigmine Impurity 17 may have similar effects.

Molecular Mechanism

The precise mechanism of action of Rivastigmine Impurity 17 is not fully determined. Rivastigmine, however, is suggested to bind reversibly with and inactivate cholinesterase, preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses . Rivastigmine Impurity 17 may exert its effects at the molecular level in a similar manner.

Temporal Effects in Laboratory Settings

Rivastigmine, however, is known to be rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis .

Dosage Effects in Animal Models

Studies on Rivastigmine have shown that it dose-dependently promoted α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases in primary human brain cultures .

Metabolic Pathways

Rivastigmine, however, is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 .

Transport and Distribution

Rivastigmine, however, is known to cross the brain-blood barrier and act mainly in the central nervous system .

Subcellular Localization

Given the known ability of Rivastigmine to cross the brain-blood barrier, it’s plausible that Rivastigmine Impurity 17 may also be able to reach various subcellular compartments .

Vorbereitungsmethoden

The synthesis of rivastigmine impurity 17 involves several steps. One common method is the direct asymmetric reductive amination of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine. This reaction is catalyzed by an iridium–phosphoramidite ligand complex and yields the chiral amine product with high enantioselectivity . Industrial production methods often involve racemate resolution using tartaric acid derivatives .

Analyse Chemischer Reaktionen

Rivastigmine impurity 17 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenated compounds as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Rivastigmine impurity 17 is similar to other rivastigmine impurities, such as:

  • N-Desmethyl Rivastigmine
  • Rivastigmine N-Oxide
  • 1-(3-(Benzyloxy)phenyl)-N,N-dimethylethanamine

These compounds share structural similarities but differ in their specific chemical modifications and properties . Rivastigmine impurity 17 is unique due to its specific synthetic route and the conditions under which it is produced.

Eigenschaften

IUPAC Name

(1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJXNUVVPHBWRX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)[N+](C)(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RIVASTIGMINEIMPURITY17
Reactant of Route 2
RIVASTIGMINEIMPURITY17
Reactant of Route 3
Reactant of Route 3
RIVASTIGMINEIMPURITY17
Reactant of Route 4
RIVASTIGMINEIMPURITY17
Reactant of Route 5
RIVASTIGMINEIMPURITY17
Reactant of Route 6
RIVASTIGMINEIMPURITY17

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.